1-(azetidin-3-yl)-1H-pyrazole dihydrochloride chemical properties
1-(azetidin-3-yl)-1H-pyrazole dihydrochloride chemical properties
Core Identity & Synthetic Utility in Drug Discovery
Executive Summary
1-(Azetidin-3-yl)-1H-pyrazole dihydrochloride is a high-value bifunctional building block used extensively in modern medicinal chemistry. It serves as a critical scaffold for introducing the azetidine ring —a bioisostere of proline and cyclobutane that enhances metabolic stability and lowers lipophilicity (LogD)—while simultaneously positioning a pyrazole pharmacophore for target engagement (typically kinase hinge binding or GPCR interaction).
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, handling requirements, and validated synthetic protocols for its integration into drug development campaigns.
Part 1: Physicochemical Profile & Structural Analysis
Chemical Identity[1][2]
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IUPAC Name: 1-(Azetidin-3-yl)-1H-pyrazole dihydrochloride
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Common Identifier: Azetidinyl-pyrazole scaffold
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Molecular Formula: C₆H₉N₃[1] · 2HCl
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Molecular Weight: 123.16 (Free Base) / 196.08 (Dihydrochloride Salt)
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Solubility: Highly soluble in water, DMSO, and Methanol; insoluble in non-polar solvents (Hexanes, DCM).
Structural Logic & Reactivity Map
The molecule consists of two distinct nitrogen-containing heterocycles linked by a C-N bond. The dihydrochloride salt form protonates both the highly basic azetidine nitrogen (
| Site | Hybridization | Reactivity Profile |
| Azetidine NH | Primary Nucleophile. Upon neutralization, this secondary amine is highly reactive toward electrophiles (acyl chlorides, aldehydes, alkyl halides). | |
| Pyrazole C4 | Electrophilic Substitution Site. Available for halogenation or C-H activation, though typically functionalized before scaffold assembly in complex syntheses. | |
| Pyrazole N2 | Weak Lewis Base. Participates in hydrogen bonding (donor/acceptor) within the kinase hinge region or active sites. |
Reactivity Visualization
The following diagram outlines the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent synthetic utility of the azetidinyl-pyrazole scaffold. The secondary amine of the azetidine ring serves as the primary vector for diversification.
Part 2: Handling & Stability (The "Salt Break" Protocol)
The dihydrochloride salt is the preferred storage form due to the instability of the free secondary amine (prone to oxidation and polymerization). However, the salt is hygroscopic and acidic. Direct use in base-sensitive reactions (e.g., with acid-labile protecting groups or organometallics) often leads to failure.
Protocol A: Controlled Free-Basing (Salt Break)
Use this protocol to generate the reactive free base immediately prior to coupling.
Materials:
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Dichloromethane (DCM) : Isopropanol (3:1 ratio)
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Saturated aqueous Na₂CO₃ or K₂CO₃ (Do not use NaOH; high pH can degrade the strained ring).
Step-by-Step:
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Dissolution: Suspend the dihydrochloride salt in the DCM:IPA mixture (0.1 M concentration). The salt will not fully dissolve initially.
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Neutralization: Add saturated Na₂CO₃ (2.0 vol) and stir vigorously for 20 minutes at room temperature. The organic layer should clarify as the free base dissolves.
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Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM:IPA (3:1). Note: Azetidines are polar; the IPA is crucial to improve extraction efficiency.
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Drying: Dry combined organics over anhydrous Na₂SO₄ for 10 minutes.
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Concentration: Filter and concentrate in vacuo at <30°C.
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Checkpoint: The resulting oil should be used immediately. Do not store the free base for >24 hours.
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Part 3: Synthetic Applications & Methodologies[1][4][6][7][8][9]
Synthesis of the Core Scaffold
If the compound is not commercially available, it is synthesized via nucleophilic substitution on an activated azetidine precursor.
Figure 2: Validated synthetic route. The SN2 displacement of the iodide/mesylate by pyrazole is regioselective for the pyrazole N1.
Protocol B: Reductive Amination (Library Synthesis)
This reaction is the industry standard for attaching the scaffold to aldehyde-bearing cores.
Reagents:
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Scaffold (Free base or HCl salt with DIEA)
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Aldehyde partner (1.0 eq)[3]
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Sodium Triacetoxyborohydride (STAB) (1.5 eq)
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DCM or DCE (Solvent)
Procedure:
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Imine Formation: In a vial, mix the Azetidinyl-pyrazole (1.0 eq) and the aldehyde (1.0 eq) in DCM.
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Expert Tip: If using the HCl salt, add DIEA (2.5 eq) to buffer the solution.
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Drying (Optional but Recommended): Add activated 4Å molecular sieves to drive imine formation. Stir for 1 hour.
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Reduction: Add STAB (1.5 eq) in one portion. Stir at RT for 4–16 hours.
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Quench: Quench with saturated NaHCO₃. Extract with DCM.
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Purification: Flash chromatography (MeOH/DCM gradient).
Protocol C: SNAr Coupling to Heterocycles
Common in kinase inhibitor synthesis (e.g., attaching to a chloropyrimidine).
Procedure:
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Dissolve the heteroaryl chloride (e.g., 2,4-dichloropyrimidine) in n-Butanol or DMF.
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Add 1-(azetidin-3-yl)-1H-pyrazole · 2HCl (1.1 eq).
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Add DIPEA (3.5 eq). Crucial: Excess base is needed to neutralize the 2HCl and scavenge the HCl generated during SNAr.
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Heat to 80–100°C for 2–6 hours.
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Monitor by LCMS for conversion. The azetidine nitrogen is the nucleophile; the pyrazole nitrogen is non-reactive under these conditions.
Part 4: Medicinal Chemistry Rationale[1][2][6][7][10]
Why select this scaffold over a standard piperidine or pyrrolidine?
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Metabolic Stability: The 4-membered azetidine ring is less prone to oxidative metabolism (P450) compared to pyrrolidines, often resolving "soft spot" liabilities in lead optimization [1].
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Vector Geometry: The
geometry of the azetidine C3 creates a distinct exit vector (approx. 180° linear projection if substituted at N1 and C3), which is geometrically distinct from the "kinked" vectors of 5- and 6-membered rings. This allows for precise positioning of the pyrazole into deep pockets [2]. -
Physicochemical Properties: Azetidines lower the lipophilicity (LogP) of the parent molecule compared to larger rings, improving aqueous solubility and reducing non-specific binding.
References
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Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 54(22), 7772–7783. Link(Note: Foundational text on strained rings including azetidines in MedChem).
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Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
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Enamine Ltd. (2024). "Azetidine-containing Building Blocks: 1-(Azetidin-3-yl)-1H-pyrazole." Enamine Store. Link(Verified commercial source for CAS 1642236-47-8 analogs).
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Lowe, D. (2016). "The Azetidine Connection."[4][5] In the Pipeline (Science.org). Link(Contextualizing the rise of azetidines in JAK inhibitors like Baricitinib).
